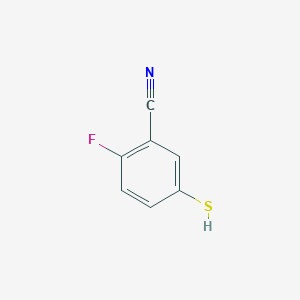

2-Fluoro-5-mercaptobenzonitrile

CAS No.: 1378588-41-0

Cat. No.: VC2954227

Molecular Formula: C7H4FNS

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378588-41-0 |

|---|---|

| Molecular Formula | C7H4FNS |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 2-fluoro-5-sulfanylbenzonitrile |

| Standard InChI | InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H |

| Standard InChI Key | PYBHNYNUDGSMIJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S)C#N)F |

| Canonical SMILES | C1=CC(=C(C=C1S)C#N)F |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 1378588-41-0 |

| Molecular Formula | C7H4FNS |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 2-fluoro-5-sulfanylbenzonitrile |

| Common Synonyms | 2-Fluoro-5-mercaptobenzonitrile, 2-Fluoro-5-sulfanylbenzonitrile |

| InChI | InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H |

| InChIKey | PYBHNYNUDGSMIJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S)C#N)F |

These basic identifiers establish the compound's unique chemical identity and structural features that contribute to its chemical behavior and applications .

| Property | Value |

|---|---|

| Physical State | Solid (white to fluffy white) |

| Appearance | White solid |

| Solubility | Likely soluble in organic solvents (chloroform, methanol) but insoluble in water (based on similar compounds) |

| Structure | Benzene ring with fluorine at position 2, mercapto group at position 5, and nitrile group |

The compound's reactivity is primarily influenced by its three functional groups:

-

The nitrile (-C≡N) group can undergo reduction and addition reactions

-

The mercapto (-SH) group is susceptible to oxidation and can form disulfides

-

The fluorine atom provides unique electronic effects and can participate in substitution reactions

Chemical Reactions

2-Fluoro-5-mercaptobenzonitrile can participate in various chemical reactions due to its multiple functional groups. The search results indicate several reaction types:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Oxidation | Oxidizing agents (H2O2, KMnO4) | 2-Fluoro-5-sulfonylbenzonitrile | Mercapto group converts to sulfonic acid |

| Reduction | Catalytic hydrogenation, LiAlH4 | 2-Fluoro-5-mercaptobenzylamine | Nitrile group reduces to amine |

| Nucleophilic Substitution | Nucleophiles (amines, thiols) | Various substituted derivatives | Fluorine can be replaced |

| Methylation | Iodomethane | 2-Fluoro-4-(methylthio)benzonitrile | Converts mercapto to methylthio group |

A specific reaction of interest is the conversion to 5-((difluoromethyl)thio)-2-fluorobenzonitrile as mentioned in patent literature, indicating its utility in creating more complex sulfur-containing compounds .

Applications in Chemical Research and Industry

2-Fluoro-5-mercaptobenzonitrile serves as a valuable intermediate in various chemical syntheses with applications spanning multiple fields:

Pharmaceutical Intermediates

The compound is utilized in pharmaceutical synthesis as a building block for more complex medicinal compounds. Its structure makes it particularly useful for creating compounds with specific biological activities .

Chemical Building Blocks

As a versatile molecular scaffold, 2-Fluoro-5-mercaptobenzonitrile contributes to the construction of:

-

Aryl ethers with pharmaceutical properties

-

Heterocyclic compounds used in drug discovery

-

Specialty chemicals with unique electronic or physical properties

Industrial Applications

In industrial settings, this compound may serve as a precursor for materials with specialized functions, including:

-

Components in advanced materials

-

Intermediates for agrochemicals

-

Specialty chemicals requiring specific functional group arrangements

Related Compounds and Comparative Analysis

Several structurally related compounds provide context for understanding 2-Fluoro-5-mercaptobenzonitrile's properties and applications:

| Compound | CAS Number | Relationship to 2-Fluoro-5-mercaptobenzonitrile |

|---|---|---|

| 2-Fluoro-5-formylbenzonitrile | 218301-22-5 | Related structure with aldehyde instead of mercapto group |

| 2-Fluoro-4-(methylthio)benzonitrile | 411233-39-1 | Methylated thio derivative with different position |

| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | Potential precursor with nitro group instead of mercapto |

| 4-Mercaptobenzonitriles | Various | Similar compounds with different substitution patterns |

These related compounds often exhibit similar reaction patterns but with variations in reactivity and physical properties due to the different electronic effects of their substituents .

For example, 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5) has been more extensively studied and characterized with the following properties:

| Property | 2-Fluoro-5-formylbenzonitrile Value |

|---|---|

| Melting Point | 80-84°C |

| Boiling Point | 215.6±20.0°C (at 760 mmHg) |

| Density | 1.3±0.1 g/cm³ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume